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Compound of Interest

Compound Name: Pent-2-en-3-ol

Cat. No.: B15476151

An In-depth Technical Guide on the Theoretical Properties of Pent-2-en-3-ol and its Isomers

This technical guide provides a comprehensive overview of the theoretical properties, reactivity,
and experimental considerations for pent-2-en-3-ol and its more extensively studied structural
isomer, pent-3-en-2-ol. The content is tailored for researchers, scientists, and professionals in
drug development, with a focus on structured data presentation, detailed methodologies, and
visual representations of key concepts.

A Note on Nomenclature

The IUPAC name pent-2-en-3-ol refers to the chemical structure CHs-CH=C(OH)-CH2-CHs.
However, the scientific literature and chemical databases contain significantly more information
on its structural isomer, pent-3-en-2-ol (CH3-CH(OH)-CH=CH-CHs).[1][2] Due to the greater
availability of experimental and theoretical data, this guide will primarily focus on the properties
of pent-3-en-2-ol, an important secondary allylic alcohol.

Molecular Structure and Stereoisomerism

Pent-3-en-2-ol possesses two sources of stereocisomerism: a stereogenic center at the carbon
atom bearing the hydroxyl group (C2) and a carbon-carbon double bond (C3-C4) that can
exhibit geometric isomerism.

» Chiral Center: The carbon at position 2 is bonded to four different groups (a hydrogen atom,
a hydroxyl group, a methyl group, and a propenyl group), making it a chiral center. This gives
rise to two possible configurations: (R) and (S).
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e Geometric Isomerism: The double bond between carbons 3 and 4 can exist in two different
geometric arrangements: (E) (trans) and (Z) (cis).

The combination of these two stereogenic elements results in a total of four possible
stereoisomers for pent-3-en-2-ol.
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Figure 1: Stereoisomeric relationships of pent-3-en-2-ol.

Physical and Theoretical Properties

A summary of key physical and computed properties for pent-3-en-2-ol is presented below.
These values represent a mixture of isomers unless otherwise specified.
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Property Value Source(s)
Molecular Formula CsH100 [21[3114]
Molecular Weight 86.13 g/mol [21[31[4]
IUPAC Name pent-3-en-2-ol [3]

CAS Number 1569-50-2 [2][4]

Physical Description Clear colorless liquid [3]

Boiling Point (bp) 119-121 °C Sigma-Aldrich
Density 0.843 g/mL at 25 °C Sigma-Aldrich
Refractive Index (n20/D) 1.428 Sigma-Aldrich
Vapor Pressure 6.01 mmHg [3]
XLogP3-AA (Computed) 0.8 [3]

Hydrogen Bond Donor Count 1 [3]

Hydrogen Bond Acceptor

CZuntg p ! 13

Rotatable Bond Count 2 [3]

Spectroscopic Properties

While detailed spectral data requires access to specialized databases, the expected

spectroscopic characteristics can be inferred from the molecule's functional groups.

e Infrared (IR) Spectroscopy: The IR spectrum of pent-3-en-2-ol is expected to show a strong,

broad absorption band in the region of 3200-3600 cm~1! due to the O-H stretching of the

alcohol group. A sharp peak around 1650-1680 cm~* corresponding to the C=C stretch of the

alkene is also anticipated. C-H stretching and bending vibrations will appear in their usual

regions. The NIST WebBook lists the availability of the gas-phase IR spectrum for this

compound.[5]
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e Mass Spectrometry (MS): In electron ionization mass spectrometry, the molecular ion peak
(M*) would be observed at m/z = 86. Common fragmentation patterns would include the loss
of a water molecule (M-18) and the loss of a methyl group (M-15). The NIST WebBook has a
mass spectrum available for pent-3-en-2-ol.[4] SpectraBase provides mass spectral data for
a deuterated analog, Pent-3-en-2-0l-1-D3.[6]

e Nuclear Magnetic Resonance (NMR) Spectroscopy:

o 'H NMR: The spectrum would be complex due to the stereocisomers. Key signals would
include a doublet for the methyl group adjacent to the chiral center, a multiplet for the
proton on the chiral center (CH-OH), vinylic protons on the double bond, and a doublet for
the terminal methyl group. The hydroxyl proton would appear as a broad singlet.

o 13C NMR: Five distinct signals are expected, corresponding to the five carbon atoms. The
carbon bearing the hydroxyl group would resonate in the 65-75 ppm range, while the

vinylic carbons would appear between 120-140 ppm.

Reactivity and Reaction Mechanisms
Oxidation to Pent-3-en-2-one

As a secondary alcohol, pent-3-en-2-ol can be oxidized to the corresponding ketone, pent-3-
en-2-one. A key theoretical consideration is the choice of an oxidizing agent that is mild enough
to avoid reacting with the carbon-carbon double bond. Strong oxidizing agents like acidic
permanganate or dichromate can potentially cleave the alkene.[7] Pyridinium chlorochromate
(PCC) or chromic anhydride in glacial acetic acid are suitable reagents for this selective

transformation.[7][8]
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Figure 2: Oxidation of pent-3-en-2-ol to pent-3-en-2-one.

Reaction with Hydrogen Bromide (HBr)

The reaction of pent-3-en-2-ol with HBr is a classic example of electrophilic addition involving a
resonance-stabilized allylic carbocation. The initial protonation of the hydroxyl group forms a
good leaving group (water), which departs to generate a secondary allylic carbocation. This
carbocation has two resonance structures, with the positive charge delocalized over carbons 2
and 4. The bromide nucleophile (Br~) can then attack either of these electrophilic sites, leading
to a mixture of 1,2-addition and 1,4-addition products.[9][10][11]
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Figure 3: Mechanism of HBr addition to pent-3-en-2-ol.

Experimental Protocols
Synthesis of Pent-3-en-2-o0l via Grighard Reaction

This protocol describes a common method for synthesizing secondary allylic alcohols.

Reactants:

trans-Crotonaldehyde
Methylmagnesium bromide (Grignard reagent) in diethyl ether
Ammonium chloride (aqueous solution)

Diethyl ether (anhydrous)

Methodology:

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a dropping
funnel, a condenser, and a nitrogen inlet is charged with a solution of trans-crotonaldehyde
in anhydrous diethyl ether.

Grignard Addition: The flask is cooled in an ice bath. Methylmagnesium bromide solution is
added dropwise from the dropping funnel with constant stirring under an inert nitrogen
atmosphere.

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room
temperature and then refluxed for a specified period (e.g., 2 hours) to ensure the reaction
goes to completion.

Quenching: The reaction is cooled again in an ice bath and quenched by the slow, dropwise
addition of a saturated agueous solution of ammonium chloride. This step protonates the
alkoxide intermediate and neutralizes any excess Grignard reagent.

Extraction and Purification: The organic layer is separated. The aqueous layer is extracted
multiple times with diethyl ether. The combined organic extracts are washed with brine, dried
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over an anhydrous drying agent (e.g., Na=S0Oa), filtered, and the solvent is removed under
reduced pressure. The crude product can then be purified by distillation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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